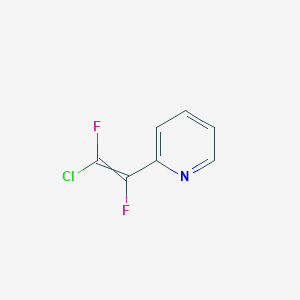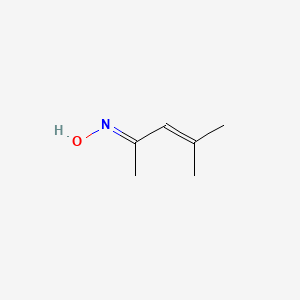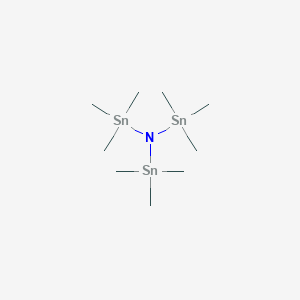
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C9H27NSn2Si It is known for its unique structure, which includes trimethylstannyl groups attached to a stannanamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with a suitable amine precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction conditions often require low temperatures to control the reactivity of the stannyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds.
Aplicaciones Científicas De Investigación
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is utilized in the production of specialty polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved in its action include:
Covalent Bond Formation: The stannyl groups react with nucleophiles to form covalent bonds.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)carbodiimide: Similar in structure but with silicon instead of tin.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylstannyl)acetylene: Features two trimethylstannyl groups attached to an acetylene moiety.
Uniqueness
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is unique due to its dual trimethylstannyl groups, which impart distinct reactivity and potential for forming complex organotin compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
1068-70-8 |
|---|---|
Fórmula molecular |
C9H27NSn3 |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
[[bis(trimethylstannyl)amino]-dimethylstannyl]methane |
InChI |
InChI=1S/9CH3.N.3Sn/h9*1H3;;;; |
Clave InChI |
NMPKYEQOHHHQPE-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)N([Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


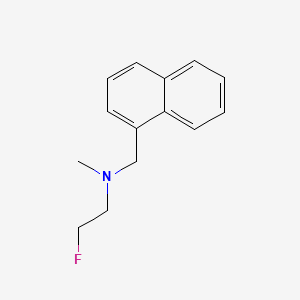
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
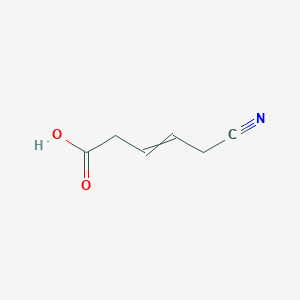

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
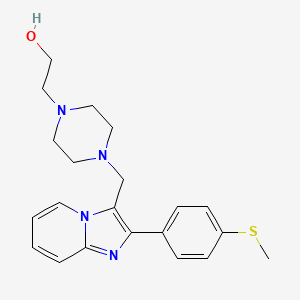
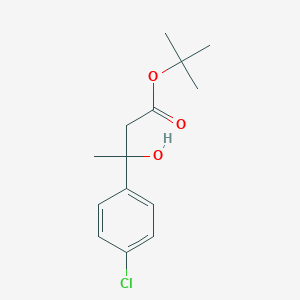

![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
